molecular formula C10H10F3NO3 B1622291 (2S,3S)-3-Amino-2-hydroxy-3-(3-(trifluoromethyl)phenyl)propanoic acid CAS No. 959578-49-5

(2S,3S)-3-Amino-2-hydroxy-3-(3-(trifluoromethyl)phenyl)propanoic acid

Cat. No.: B1622291
CAS No.: 959578-49-5
M. Wt: 249.19 g/mol
InChI Key: PSSPHPYIWVLSKB-YUMQZZPRSA-N
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Description

(2S,3S)-3-Amino-2-hydroxy-3-(3-(trifluoromethyl)phenyl)propanoic acid is a chiral amino acid derivative with a trifluoromethyl group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-3-Amino-2-hydroxy-3-(3-(trifluoromethyl)phenyl)propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-(trifluoromethyl)benzaldehyde and a suitable chiral amino alcohol.

    Key Reactions: The key steps include the formation of an imine intermediate, followed by reduction to form the amino alcohol. The stereochemistry is controlled using chiral catalysts or auxiliaries.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired enantiomer.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-3-Amino-2-hydroxy-3-(3-(trifluoromethyl)phenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC or Dess-Martin periodinane.

    Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, Dess-Martin periodinane

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines or thiols

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde

    Reduction: Formation of a primary or secondary amine

    Substitution: Formation of substituted aromatic compounds

Scientific Research Applications

(2S,3S)-3-Amino-2-hydroxy-3-(3-(trifluoromethyl)phenyl)propanoic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as a chiral auxiliary or ligand in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.

    Biological Studies: It is employed in the study of enzyme mechanisms and protein-ligand interactions due to its unique structural features.

    Industrial Applications: The compound is used in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (2S,3S)-3-Amino-2-hydroxy-3-(3-(trifluoromethyl)phenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and modulate their activity. The hydroxyl and amino groups participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

    (2S,3S)-3-Amino-2-hydroxy-3-phenylpropanoic acid: Lacks the trifluoromethyl group, resulting in different physicochemical properties and biological activity.

    (2S,3S)-3-Amino-2-hydroxy-3-(4-fluorophenyl)propanoic acid: Contains a fluorine atom instead of a trifluoromethyl group, leading to variations in reactivity and stability.

Uniqueness

The presence of the trifluoromethyl group in (2S,3S)-3-Amino-2-hydroxy-3-(3-(trifluoromethyl)phenyl)propanoic acid imparts unique properties, such as increased lipophilicity, metabolic stability, and enhanced binding affinity to molecular targets. These features make it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

(2S,3S)-3-amino-2-hydroxy-3-[3-(trifluoromethyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO3/c11-10(12,13)6-3-1-2-5(4-6)7(14)8(15)9(16)17/h1-4,7-8,15H,14H2,(H,16,17)/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSSPHPYIWVLSKB-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(C(C(=O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)C(F)(F)F)[C@@H]([C@@H](C(=O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40376155
Record name (2S,3S)-3-Amino-2-hydroxy-3-(3-(trifluoromethyl)phenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959578-49-5
Record name (2S,3S)-3-Amino-2-hydroxy-3-(3-(trifluoromethyl)phenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2S,3S)-3-Amino-2-hydroxy-3-(3-(trifluoromethyl)phenyl)propanoic acid
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(2S,3S)-3-Amino-2-hydroxy-3-(3-(trifluoromethyl)phenyl)propanoic acid
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(2S,3S)-3-Amino-2-hydroxy-3-(3-(trifluoromethyl)phenyl)propanoic acid

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